An In-depth Technical Guide to the Structure and Application of Boc-NH-PEG7-acid
An In-depth Technical Guide to the Structure and Application of Boc-NH-PEG7-acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, properties, and applications of Boc-NH-PEG7-acid, a heterobifunctional linker widely utilized in bioconjugation and drug development. The information presented herein is intended to support researchers in designing and executing experiments involving this versatile molecule.
Core Structure and Properties
Boc-NH-PEG7-acid is a chemical compound characterized by a polyethylene (B3416737) glycol (PEG) chain of seven ethylene (B1197577) glycol units. This central PEG spacer imparts hydrophilicity to the molecule, which can enhance the solubility and pharmacokinetic properties of the conjugated biomolecules.[1]
The molecule is heterobifunctional, meaning it possesses two different reactive functional groups at its termini. At one end, there is a primary amine protected by a tert-butyloxycarbonyl (Boc) group. The Boc protecting group is stable under a variety of reaction conditions but can be readily removed under acidic conditions to expose the reactive amine.[2] At the other end of the PEG chain is a terminal carboxylic acid, which can be activated to react with primary amines on target molecules to form stable amide bonds.
The structural and chemical properties of Boc-NH-PEG7-acid are summarized in the table below.
| Property | Value |
| Molecular Formula | C₂₂H₄₃NO₁₁ |
| Molecular Weight | 497.58 g/mol |
| CAS Number | 2055044-68-1 |
| Appearance | White to off-white solid or viscous oil |
| Solubility | Soluble in water, DMF, DMSO, CH₂Cl₂ |
| Storage Conditions | -20°C, under inert atmosphere |
Applications in Bioconjugation and Drug Development
The unique structure of Boc-NH-PEG7-acid makes it a valuable tool in the synthesis of complex biomolecules, particularly in the fields of targeted drug delivery and proteomics. Its primary application is as a linker to covalently attach different molecular entities.
A significant application of Boc-NH-PEG7-acid is in the development of Proteolysis-Targeting Chimeras (PROTACs) . PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][3] Boc-NH-PEG7-acid can serve as the PEG linker connecting the target protein ligand to the E3 ligase ligand.
Experimental Protocols
The following sections provide detailed methodologies for the key chemical transformations involving Boc-NH-PEG7-acid. These protocols are based on established bioconjugation techniques.
Activation of the Carboxylic Acid Group via NHS Ester Formation
To conjugate Boc-NH-PEG7-acid to a molecule containing a primary amine, the carboxylic acid group is typically activated to an N-hydroxysuccinimide (NHS) ester. This activation enhances the reactivity of the carboxyl group towards nucleophilic attack by the amine.[4]
Materials:
-
Boc-NH-PEG7-acid
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N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
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1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
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Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction vessel
-
Magnetic stirrer
Procedure:
-
Dissolve Boc-NH-PEG7-acid in anhydrous DMF or DMSO to a concentration of approximately 100 mg/mL.[4]
-
In a separate tube, dissolve 1.5 molar equivalents of NHS (or sulfo-NHS) and 1.5 molar equivalents of EDC in anhydrous DMF or DMSO.[4]
-
Add the EDC/NHS solution to the Boc-NH-PEG7-acid solution.
-
Gently vortex the mixture and allow the reaction to proceed for 15-30 minutes at room temperature.[4]
-
The resulting solution containing the activated Boc-NH-PEG7-NHS ester is now ready for immediate use in the subsequent conjugation reaction.
Amide Bond Formation with an Amine-Containing Molecule
The activated Boc-NH-PEG7-NHS ester readily reacts with primary amines on a target molecule (e.g., a protein, peptide, or small molecule ligand) to form a stable amide bond.
Materials:
-
Freshly prepared Boc-NH-PEG7-NHS ester solution
-
Amine-containing target molecule
-
Amine-free reaction buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.2-8.0, Borate buffer)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.5)
Procedure:
-
Dissolve the amine-containing target molecule in the appropriate reaction buffer. The optimal pH for the reaction is typically between 7.2 and 8.5.[4]
-
Add the desired molar excess (typically 5 to 20-fold) of the activated Boc-NH-PEG7-NHS ester solution to the target molecule solution.[4] The volume of the organic solvent from the NHS ester solution should ideally not exceed 10% of the total reaction volume.
-
Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle stirring.[4]
-
To terminate the reaction, add the quenching buffer to a final concentration of 20-50 mM and let it stand for 15-30 minutes to hydrolyze any unreacted NHS esters.[4]
-
The resulting Boc-protected conjugate can then be purified using standard techniques such as size-exclusion chromatography (SEC), dialysis, or high-performance liquid chromatography (HPLC).
Deprotection of the Boc Group
The final step in many synthetic schemes involving Boc-NH-PEG7-acid is the removal of the Boc protecting group to expose the terminal primary amine. This is typically achieved under acidic conditions.[5]
Materials:
-
Purified Boc-protected conjugate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated sodium bicarbonate solution (optional, for neutralization)
-
Anhydrous sodium sulfate (B86663) (optional)
-
Round-bottom flask
-
Ice bath
Procedure:
-
Ensure the purified Boc-protected conjugate is dry (lyophilized if necessary).
-
Dissolve the conjugate in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to a final concentration of 20-50% (v/v).
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours.[6]
-
Monitor the completion of the reaction by a suitable analytical method (e.g., TLC or LC-MS).
-
Upon completion, remove the DCM and excess TFA under reduced pressure.
-
For applications requiring the free amine (as opposed to the TFA salt), the residue can be redissolved in DCM and washed with a saturated sodium bicarbonate solution to neutralize the acid. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the final deprotected conjugate.[5]
Visualization of Workflows
The following diagrams illustrate the key experimental workflows described above.
